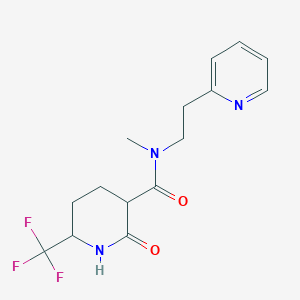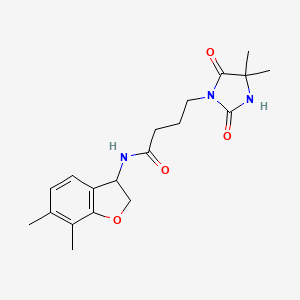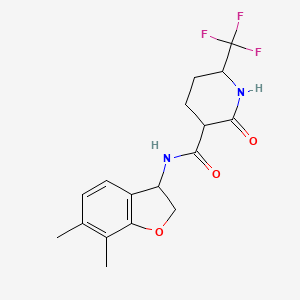![molecular formula C19H17N5O4 B7054738 N-[3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]-3-oxopropyl]-1H-indazole-3-carboxamide](/img/structure/B7054738.png)
N-[3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]-3-oxopropyl]-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]-3-oxopropyl]-1H-indazole-3-carboxamide is a complex organic compound that features a benzoxazole and indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]-3-oxopropyl]-1H-indazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and indazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include organic halides, hydrazides, and various catalysts. The reaction conditions often involve heating in solvents like dimethylformamide (DMF) and the use of bases such as triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]-3-oxopropyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
N-[3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]-3-oxopropyl]-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism by which N-[3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]-3-oxopropyl]-1H-indazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole share structural similarities and may exhibit similar biological activities.
Indazole Derivatives: Compounds such as 1H-indazole-3-carboxamide are structurally related and may have comparable pharmacological properties
Uniqueness
What sets N-[3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]-3-oxopropyl]-1H-indazole-3-carboxamide apart is its unique combination of benzoxazole and indazole moieties, which may confer distinct biological activities and therapeutic potential not seen in other similar compounds.
Properties
IUPAC Name |
N-[3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]-3-oxopropyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-24-14-7-6-11(10-15(14)28-19(24)27)21-16(25)8-9-20-18(26)17-12-4-2-3-5-13(12)22-23-17/h2-7,10H,8-9H2,1H3,(H,20,26)(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAPWWYIUABHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CCNC(=O)C3=NNC4=CC=CC=C43)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(methanesulfonamido)-N-methylpropanamide](/img/structure/B7054667.png)
![4-Methyl-1-[2-[(2-methylpyrazol-3-yl)methoxy]acetyl]piperidine-2-carboxamide](/img/structure/B7054668.png)
![5-methyl-N-[1-[(1-methylimidazol-2-yl)methyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7054673.png)
![1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B7054679.png)
![2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide](/img/structure/B7054690.png)
![N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B7054695.png)

![1-[2,4-Dimethyl-6-(1,3-thiazol-4-ylmethylsulfanyl)pyrimidin-5-yl]ethanone](/img/structure/B7054698.png)
![N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N,3,3-trimethyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B7054701.png)
![1-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone](/img/structure/B7054716.png)

![(4-Bromo-1-methylpyrazol-3-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7054730.png)

![N-but-2-ynyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7054751.png)
